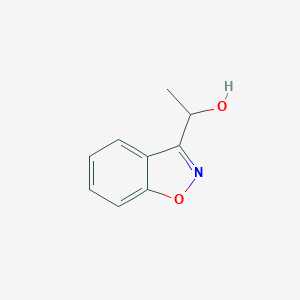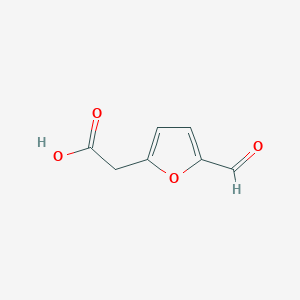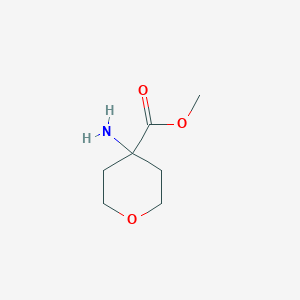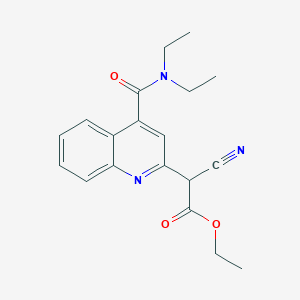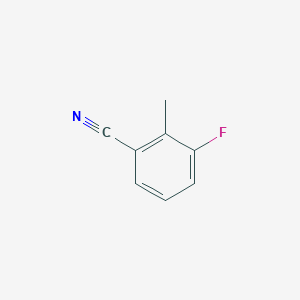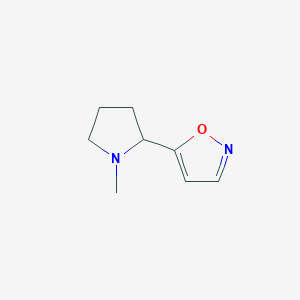
5-(1-Methylpyrrolidin-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylpyrrolidin-2-yl)isoxazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)isoxazole is not fully understood, but it is believed to act on the glutamate system in the brain. Glutamate is an important neurotransmitter that is involved in various processes such as learning and memory. The compound has been found to modulate the activity of glutamate receptors, which may contribute to its neuroprotective and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(1-Methylpyrrolidin-2-yl)isoxazole has various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1-Methylpyrrolidin-2-yl)isoxazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar effects.
Direcciones Futuras
There are several future directions for research on 5-(1-Methylpyrrolidin-2-yl)isoxazole. One direction is to study its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further studies on the compound's mechanism of action and its effects on glutamate receptors may provide valuable insights into its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 5-(1-Methylpyrrolidin-2-yl)isoxazole can be achieved through various methods, including the reaction of 2-bromo-1-methylpyrrolidine with hydroxylamine-O-sulfonic acid and the reaction of 2-bromo-1-methylpyrrolidine with potassium tert-butoxide and hydroxylamine hydrochloride. The latter method has been found to be more efficient and yields a higher purity of the compound.
Aplicaciones Científicas De Investigación
5-(1-Methylpyrrolidin-2-yl)isoxazole has been studied for its potential applications in various fields of science, including medicinal chemistry, neuropharmacology, and drug discovery. It has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Número CAS |
164351-65-9 |
|---|---|
Nombre del producto |
5-(1-Methylpyrrolidin-2-yl)isoxazole |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-(1-methylpyrrolidin-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
LZTKHCVFBYXFKB-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC=NO2 |
SMILES canónico |
CN1CCCC1C2=CC=NO2 |
Sinónimos |
Isoxazole, 5-(1-methyl-2-pyrrolidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

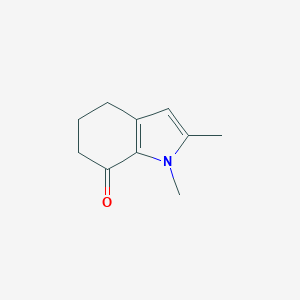
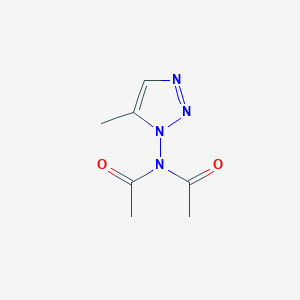
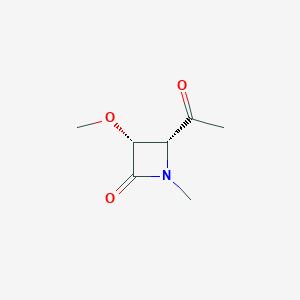
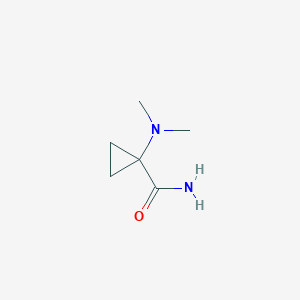
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
